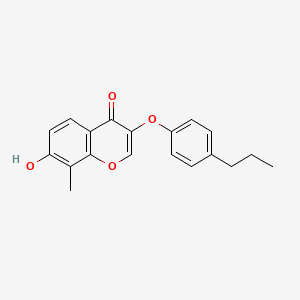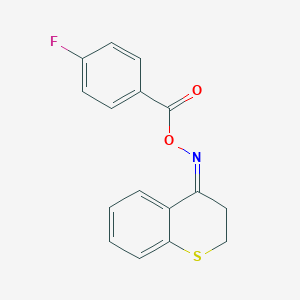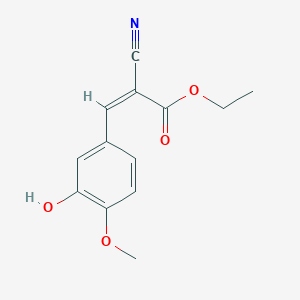![molecular formula C15H8ClNO4S B5910975 (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5910975.png)
(2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one: is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chlorinated, hydroxylated, and nitrated phenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) may also contribute to its biological activity by inducing oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
- (2Z)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
- (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzofuran-3-one
- (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-indanone
Comparison: Compared to its analogs, (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one exhibits unique properties due to the presence of the benzothiophene core. This core structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and biological activity. For example, the benzothiophene core may enhance the compound’s ability to interact with certain biological targets, making it more effective in certain applications compared to its analogs.
Propriétés
IUPAC Name |
(2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4S/c16-9-5-8(14(18)11(7-9)17(20)21)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQDEBRMTMHQAJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(NAPHTHALEN-1-YL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE](/img/structure/B5910892.png)
![N-[(E)-1-(4-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5910899.png)
![N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE](/img/structure/B5910900.png)
![(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID](/img/structure/B5910904.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)



![(1Z)-3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-[(2E)-3-phenylprop-2-enoyl]oxime](/img/structure/B5910934.png)

![[(4Z)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]amino 3,4-dichlorobenzoate](/img/structure/B5910941.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![(2E)-3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)

